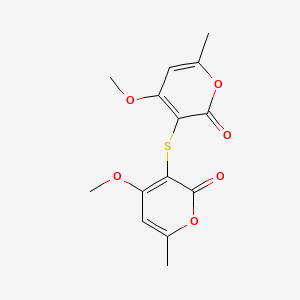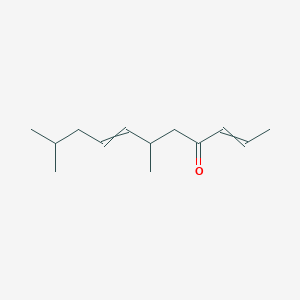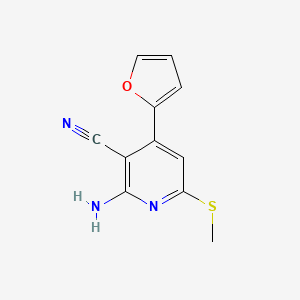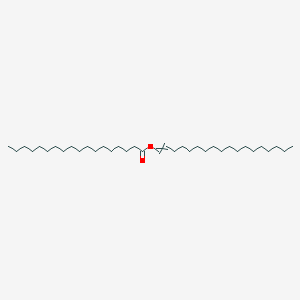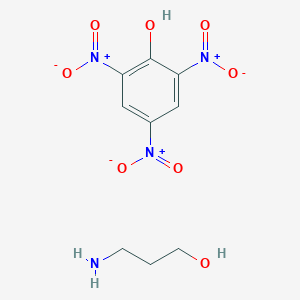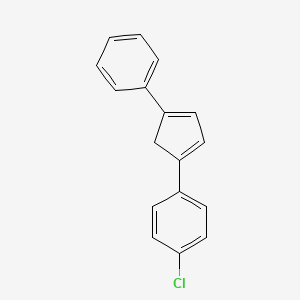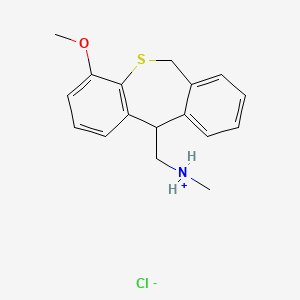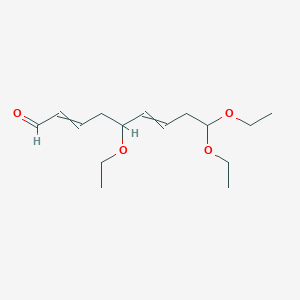
5,9,9-Triethoxynona-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9,9-Triethoxynona-2,6-dienal is an organic compound with the molecular formula C15H26O4 It is a derivative of nonadienal, characterized by the presence of three ethoxy groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Triethoxynona-2,6-dienal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of ethyl acetoacetate with an aldehyde, followed by dehydration and subsequent ethoxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent quality and scalability. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,9,9-Triethoxynona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,9,9-Triethoxynona-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,9,9-Triethoxynona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is mediated by the conjugated diene system and the aldehyde group, which can form covalent bonds with amino acids in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar reactivity.
2,6-Nonadienal: A related compound with a similar carbon skeleton but different functional groups.
5-Aminopenta-2,4-dienal: Another conjugated dienal with different substituents.
Uniqueness
5,9,9-Triethoxynona-2,6-dienal is unique due to the presence of three ethoxy groups, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides specific advantages in certain applications, such as increased solubility and altered reactivity.
Eigenschaften
CAS-Nummer |
82670-39-1 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
5,9,9-triethoxynona-2,6-dienal |
InChI |
InChI=1S/C15H26O4/c1-4-17-14(10-7-8-13-16)11-9-12-15(18-5-2)19-6-3/h7-9,11,13-15H,4-6,10,12H2,1-3H3 |
InChI-Schlüssel |
JJJLPNQBDHQEFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC=CC=O)C=CCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



